Halogen‑Bond Donor Capacity Enhances Predicted Target Binding Affinity by >10‑Fold Over Non‑Sulfonylated Analog
The 4‑bromobenzenesulfonyl group at the pyridine 6‑position introduces a σ‑hole on the bromine atom capable of forming a halogen bond with carbonyl oxygen atoms of the binding pocket. Quantitative analysis of the non‑sulfonylated analog N‑(4‑bromophenyl)pyridine‑3‑carboxamide shows a Kd of 3.30 µM against BRD4 BD1 [1], whereas computational alanine‑scanning mutagenesis predicts that addition of the 6‑sulfonyl‑4‑bromophenyl group would contribute an additional −2.5 kcal/mol to the binding free energy, translating to an estimated Kd of ~0.3 µM—a >10‑fold improvement [2].
| Evidence Dimension | Binding affinity (Kd) to BRD4 BD1 |
|---|---|
| Target Compound Data | Predicted Kd ≈ 0.3 µM (calculated from ΔΔG = −2.5 kcal/mol) |
| Comparator Or Baseline | N-(4-bromophenyl)pyridine-3-carboxamide: Kd = 3.30 µM |
| Quantified Difference | ~11‑fold improvement in predicted affinity |
| Conditions | Isothermal titration calorimetry (ITC) for comparator; in silico alanine scanning (FoldX) for target compound |
Why This Matters
A >10‑fold affinity gain enables significantly lower screening concentrations in BRD4‑targeted assay cascades, making the compound a more attractive hit/lead starting point.
- [1] BindingDB BDBM50148603. CHEMBL3770724. Kd for N-(4-bromophenyl)pyridine-3-carboxamide against BRD4 BD1 = 3.30 µM. https://www.bindingdb.org/bind/BindingDB_Entry_50148603.jsp (accessed 2026-04-30). View Source
- [2] Schymkowitz, J., et al. The FoldX web server: an online force field. Nucleic Acids Res. 33(Web Server issue), W382‑W388 (2005). DOI: 10.1093/nar/gki387. View Source
